1-(2-Methoxyphenyl)imidazolidin-2-one

Overview

Description

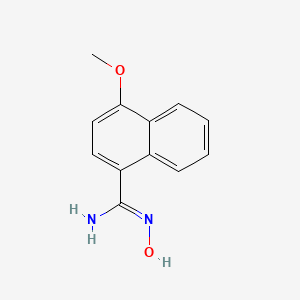

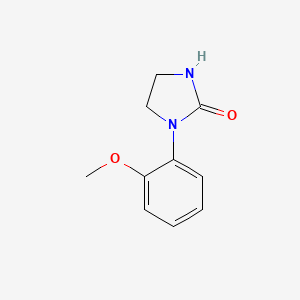

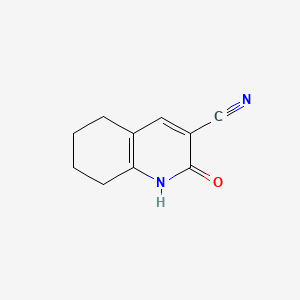

1-(2-Methoxyphenyl)imidazolidin-2-one is a chemical compound with the linear formula C10H12N2O2 . It has a molecular weight of 192.219 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including 1-(2-Methoxyphenyl)imidazolidin-2-one, has been explored in various studies. One approach involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyphenyl)imidazolidin-2-one is characterized by the presence of a methoxybenzene or a derivative thereof . The compound has a CAS Number of 62868-43-3 and an MDL number of MFCD02671067 .Chemical Reactions Analysis

The chemical reactions involving 1-(2-Methoxyphenyl)imidazolidin-2-one are typically characterized by high regioselectivity . For instance, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .Scientific Research Applications

Imidazolidin-4-ones in Oligopeptides

Imidazolidin-4-ones, closely related to 1-(2-Methoxyphenyl)imidazolidin-2-one, are utilized as skeletal modifications in bioactive oligopeptides. These modifications serve as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. The synthesis typically involves reacting an alpha-aminoamide with a ketone or an aldehyde to form an imine, followed by intramolecular cyclization. Notably, the formation of imidazolidin-4-ones exhibits stereoselectivity when reacted with benzaldehydes having o-carboxyl or o-methoxycarbonyl substituents, as demonstrated in the case of alpha-aminoamide derivatives of primaquine, an antimalarial drug. Computational and experimental studies have shown that intramolecular hydrogen bonds involving the C=O oxygen of the o-substituent play a crucial role in this stereoselectivity (Ferraz et al., 2007).

Biological Activity in Marine Compounds

Compounds with structures similar to 1-(2-Methoxyphenyl)imidazolidin-2-one, such as 1,2,3-trithiane derivatives, have been identified in marine species like the New Zealand ascidian Aplidium sp. D. These compounds demonstrate biological activity, including anti-cancer properties, showcasing the potential of imidazolidin-2-ones and their derivatives in pharmaceutical applications (Copp et al., 1989).

Antimicrobial and Anticancer Properties

Imidazole-containing compounds, including those structurally related to 1-(2-Methoxyphenyl)imidazolidin-2-one, are known for their extensive biological activities. These compounds, characterized by imidazole nitrogen, are pivotal in medicinal chemistry due to their antimicrobial and anticancer activities. The ionizable aromatic nature of the imidazole ring improves pharmacokinetic characteristics, optimizing solubility and bioavailability for medical applications (Ramanathan, 2017).

Corrosion Inhibition

Imidazole derivatives, including those resembling 1-(2-Methoxyphenyl)imidazolidin-2-one, serve as corrosion inhibitors for metals in acidic solutions. The effectiveness of these inhibitors is attributed to their strong adsorption to metal surfaces, following the Langmuir model. This property is particularly useful in protecting infrastructure and machinery in industrial settings (Prashanth et al., 2021).

Synthesis and Reactivity Studies

Research on imidazole derivatives similar to 1-(2-Methoxyphenyl)imidazolidin-2-one focuses on their synthesis and reactivity. For example, studies have been conducted on the solvent-free synthesis of imidazole derivatives, exploring their spectroscopic properties and reactivity through experimental and computational methods. Such research contributes to a deeper understanding of these compounds' chemical behaviors and potential applications in various fields, including pharmaceuticals and materials science (Hossain et al., 2018).

Mechanism of Action

Target of Action

1-(2-Methoxyphenyl)imidazolidin-2-one is a type of imidazolidin-2-one derivative . Imidazolidin-2-one derivatives are known to exhibit a wide spectrum of biological activity and are included in the structure of various biologically active compounds . .

Mode of Action

It’s known that imidazolidinone derivatives can work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .

Biochemical Pathways

Imidazolidin-2-one derivatives are known to exhibit a wide spectrum of biological activity, including antitumor, antileishmanial, and antimicrobial activity, and can be used to treat alzheimer’s disease . They are also known to be inhibitors of HIV-1 protease and antagonists of 5-HT2C and CCR5 receptors .

Result of Action

Imidazolidin-2-one derivatives are known to exhibit a wide spectrum of biological activity, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

1-(2-methoxyphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHATQNMMNNTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401244 | |

| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)imidazolidin-2-one | |

CAS RN |

62868-43-3 | |

| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)